molecular formula C21H28O3 B12044766 B-Estradiol 3-glycidyl ether CAS No. 132008-46-9

B-Estradiol 3-glycidyl ether

Cat. No.: B12044766
CAS No.: 132008-46-9
M. Wt: 328.4 g/mol
InChI Key: RBGCCCXOAAJQHS-GHBHFERXSA-N
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Description

B-Estradiol 3-glycidyl ether: is a synthetic derivative of estradiol, a form of estrogen, which is a primary female sex hormone. This compound is characterized by the presence of a glycidyl ether group at the third position of the estradiol molecule. It is primarily used in scientific research for preparing estradiol conjugates and studying hormone-related functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: B-Estradiol 3-glycidyl ether is synthesized through a chemical reaction involving estradiol and glycidyl etherThe reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in specialized facilities equipped to handle the chemical reactions and purification processes required .

Chemical Reactions Analysis

Types of Reactions: B-Estradiol 3-glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield estradiol derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

B-Estradiol 3-glycidyl ether has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing various estradiol derivatives and conjugates.

    Biology: Utilized in studies related to hormone functions and interactions.

    Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and cancer research.

    Industry: Used in the development of hormone-related products and materials.

Mechanism of Action

The mechanism of action of B-Estradiol 3-glycidyl ether involves its interaction with estrogen receptors in the body. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha and beta, which are involved in regulating reproductive and non-reproductive functions .

Comparison with Similar Compounds

Uniqueness: B-Estradiol 3-glycidyl ether is unique due to the presence of the glycidyl ether group, which enhances its reactivity and allows for the formation of various conjugates. This makes it particularly valuable in research settings where specific modifications of the estradiol molecule are required .

Properties

CAS No.

132008-46-9

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-3-(oxiran-2-ylmethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H28O3/c1-21-9-8-17-16-5-3-14(23-11-15-12-24-15)10-13(16)2-4-18(17)19(21)6-7-20(21)22/h3,5,10,15,17-20,22H,2,4,6-9,11-12H2,1H3/t15?,17-,18-,19+,20+,21+/m1/s1

InChI Key

RBGCCCXOAAJQHS-GHBHFERXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC5CO5

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5CO5

Origin of Product

United States

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